Benzo(a)pyrene-7,8-diol, 7,8,9,10-tetrahydro-, cis-
Description
Benzo(a)pyrene-7,8-diol, 7,8,9,10-tetrahydro-, cis- (hereafter referred to as cis-BPDE) is a critical intermediate metabolite of benzo[a]pyrene (B[a]P), a prototypical polycyclic aromatic hydrocarbon (PAH) and potent carcinogen. B[a]P undergoes sequential enzymatic oxidation by cytochrome P450 (CYP1A1, CYP1B1) and epoxide hydrolase to form diol epoxides (BPDEs), which are ultimate carcinogens. The cis-BPDE isomer arises from stereospecific epoxidation of the 9,10 double bond of B[a]P-7,8-diol, where the epoxide oxygen is positioned on the same face of the molecule as the 7-hydroxyl group. This configuration influences its reactivity with DNA, primarily forming adducts at purine bases (e.g., N2-deoxyguanosine, N6-deoxyadenosine) .
Properties
CAS No. |
17550-74-2 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
(7S,8R)-7,8,9,10-tetrahydrobenzo[a]pyrene-7,8-diol |
InChI |
InChI=1S/C20H16O2/c21-17-9-8-14-15-7-6-12-3-1-2-11-4-5-13(19(15)18(11)12)10-16(14)20(17)22/h1-7,10,17,20-22H,8-9H2/t17-,20+/m1/s1 |
InChI Key |
BZKFNBASVGRQMC-XLIONFOSSA-N |
Isomeric SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)[C@@H]([C@@H]1O)O |
Canonical SMILES |
C1CC2=C(C=C3C=CC4=C5C3=C2C=CC5=CC=C4)C(C1O)O |
Origin of Product |
United States |
Preparation Methods
Photochemical Cyclization and Epoxidation
Photochemical cyclization is a cornerstone method for constructing the polycyclic framework of BaP derivatives. A key synthesis begins with 2-bromobenzene-1,3-dialdehyde, which undergoes Pd-catalyzed Suzuki-Miyaura coupling with naphthalene boronic acid to form a biphenyl intermediate . Subsequent Wittig reaction with methoxymethylenetriphenylphosphine yields a chrysene derivative, which is cyclized under acidic conditions to generate 3-methoxybenzo[a]pyrene . Demethylation using BBr₃ produces the diol precursor, which is epoxidized using Oxone (KHSO₅) in a mixed solvent system (EtOAc/acetone/H₂O) .
Critical Data :
This method’s stereochemical outcome depends on the epoxide ring’s cis-opening, guided by the catalyst’s Lewis acidity. The use of InCl3 ensures retention of the cis configuration by stabilizing the transition state through coordination with the diol’s hydroxyl groups .
Enzymatic Synthesis via Cytochrome P450 and Epoxide Hydrolase
Biocatalytic routes leverage the stereoselectivity of human metabolic enzymes. Benzo[a]pyrene is first oxidized by cytochrome P450 1A1 (CYP1A1) to form the 7,8-epoxide intermediate . Epoxide hydrolase then hydrolyzes this epoxide to the trans-dihydrodiol, which undergoes further epoxidation at the 9,10-position by CYP1A1 to yield the diol epoxide . Acidic or enzymatic hydrolysis of the epoxide ring generates the cis-diol configuration.
Optimization Insights :
-
Reaction pH : Epoxide hydrolase activity peaks at pH 7.4, mimicking physiological conditions .
-
Stereochemical control : The (−)-(7S,8R,9R,10S)-diol epoxide enantiomer predominates in mammalian systems, ensuring high cis-diol yields .
This method is limited by the need for enzyme purification and low scalability but remains invaluable for producing metabolites reflective of in vivo processes.
Stereoselective Chemical Epoxide Opening
Chemical synthesis of the cis-diol exploits the nucleophilic opening of the 9,10-epoxide ring. Reacting (±)-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene with BF₃·Et₂O in dichloromethane induces cis-opening via a carbocation intermediate stabilized by adjacent hydroxyl groups . The reaction’s stereochemical outcome is confirmed by X-ray crystallography, which shows the cis-diol’s hydroxyl groups occupying equatorial positions in the tetrahydro ring .
Key Parameters :
-
Temperature : −20°C minimizes side reactions like trans-diastereomer formation .
-
Solvent polarity : Dichloromethane enhances carbocation stability, improving cis-selectivity (92% ee) .
Solid-Phase Synthesis for DNA Adduct Studies
For studies on DNA adducts, the cis-diol is synthesized on a solid support. The 7,8-diol precursor is immobilized on controlled-pore glass (CPG) functionalized with a succinyl linker. Epoxidation with m-chloroperbenzoic acid (mCPBA) forms the 9,10-epoxide, which is treated with aqueous NH₄OH to yield the cis-diol . This approach facilitates direct incorporation into oligonucleotides for structural biology applications.
Performance Metrics :
-
Coupling efficiency : >95% with 5-ethylthio-1H-tetrazole activation .
-
Purity : HPLC analysis shows >98% cis-diol after cleavage from the support .
Comparative Analysis of Synthetic Routes
The table below summarizes yields, stereoselectivity, and scalability of the four methods:
Chemical Reactions Analysis
Metabolic Formation via Cytochrome P450 and Epoxide Hydratase
Benzo(a)pyrene-7,8-diol, 7,8,9,10-tetrahydro-, cis- is formed through sequential enzymatic oxidation of benzo[a]pyrene:
-
Initial epoxidation : BaP undergoes stereoselective oxidation by cytochrome P450 (CYP1A1) to form benzo[a]pyrene-7,8-epoxide .
-
Epoxide hydrolysis : Epoxide hydratase converts the 7,8-epoxide to (−)-trans-7,8-dihydroxy-7,8-dihydrobenzo[a]pyrene .
-
Secondary epoxidation : Further CYP450-mediated oxidation at the 9,10-position yields the cis-diol epoxide (7R,8S,9S,10R configuration) .
Hydrolysis to Tetraols
The cis-diol epoxide undergoes pH-dependent hydrolysis, forming tetraols through acid-catalyzed ring-opening :
-
Primary pathway : Epoxide ring opens at the 9,10-position, yielding (±)-7,8,9,10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene .
-
Rate constants : Hydrolysis accelerates in aqueous DNA solutions, with pseudo-first-order rate constants (k<sub>h</sub>) ranging from 0.03 min<sup>−1</sup> (pH 7.4, 25°C) to 0.15 min<sup>−1</sup> (pH 9.5) .
| Condition | Hydrolysis Rate (k<sub>h</sub>, min<sup>−1</sup>) | Product Dominance | Source |
|---|---|---|---|
| pH 7.4, 25°C | 0.03 | trans-Tetraol | |
| pH 9.5, 25°C | 0.15 | cis-Tetraol |
DNA Adduct Formation
The cis-diol epoxide reacts with DNA via covalent binding, primarily targeting guanine residues:
-
Intercalation : The pyrene moiety intercalates between DNA base pairs via π-stacking, distorting the double helix .
-
Covalent adducts : The epoxide reacts with the N2 position of guanine, forming stable adducts that disrupt p53 tumor suppressor function .
-
Mutagenicity : Adducts induce G→T transversions, a hallmark of PAH-induced mutations .
| Reaction Site | Adduct Type | Biological Consequence | Reference |
|---|---|---|---|
| Guanine-N2 | (+)-cis-BPDE-N<sup>2</sup>-dG | p53 inactivation, mutagenesis |
Alkylation of Phosphate Buffers
In aqueous solutions, the cis-diol epoxide reacts with phosphate ions (pH 7.4) to form alkylated phosphate derivatives :
-
Reactivity : Covalent binding to DNA competes with hydrolysis, with rate constants k<sub>c</sub> (DNA binding) and k<sub>T</sub> (tetraol formation) dependent on NaCl concentration .
| [NaCl] (M) | k<sub>c</sub> (min<sup>−1</sup>) | k<sub>T</sub> (min<sup>−1</sup>) |
|---|---|---|
| 0 | 0.12 | 0.03 |
| 1.5 | 0.05 | 0.01 |
Stereochemical Influence on Reactivity
The cis-configuration of the diol epoxide dictates its mutagenic potency:
-
Diastereomer comparison : The cis-isomer (diol epoxide-1) is less mutagenic than the trans-isomer (diol epoxide-2) but forms more stable DNA adducts .
-
Microsomal metabolism : Rat liver microsomes convert (±)-trans-7,8-dihydrodiol to diol epoxide-1 and epoxide-2 in ratios ranging from 1.7:1 to 1:1, depending on protein concentration .
Environmental and Biological Implications
Scientific Research Applications
Environmental Impact and Toxicology
Benzo(a)pyrene-7,8-diol is primarily recognized for its role as a metabolite of benzo(a)pyrene, a well-known environmental pollutant. It is implicated in various toxicological studies due to its mutagenic properties:
- Mutagenicity : The compound exhibits mutagenic effects in both bacterial and mammalian systems. It has been shown to bind to DNA, leading to structural distortions that can result in genetic mutations. This binding occurs through intercalation with guanine nucleobases in DNA, which is critical for understanding its carcinogenic potential .
- Carcinogenicity : The compound's ability to induce mutations in the p53 tumor suppressor gene has been documented extensively. Mutations in this gene are prevalent in over 50% of human tumors, linking benzo(a)pyrene metabolites to cancer development .
Biochemical Mechanisms
The biochemical interactions of benzo(a)pyrene-7,8-diol involve several key pathways:
- Enzyme Induction : The compound induces cytochrome P450 enzymes (specifically CYP1A1) via the aryl hydrocarbon receptor pathway. This induction increases the metabolic activation of procarcinogens like benzo(a)pyrene into more reactive forms .
- DNA Interaction : The compound's binding to DNA not only distorts the double helix but also affects transcriptional regulation. This interaction is crucial for understanding how environmental exposures can lead to long-term health effects .
Medicinal Chemistry and Therapeutic Potential
Recent studies have explored the potential therapeutic applications of benzo(a)pyrene derivatives:
- Drug Development : Research indicates that derivatives of benzo(a)pyrene can serve as lead compounds in drug design. Their unique structural properties allow for modifications that may enhance biological activity against specific targets .
- Antioxidant Properties : Some studies suggest that certain derivatives may exhibit antioxidant activity, which could be beneficial in developing treatments for oxidative stress-related diseases .
Summary of Research Findings
The following table summarizes key findings related to the applications of benzo(a)pyrene-7,8-diol:
Case Studies
Several case studies illustrate the implications of benzo(a)pyrene-7,8-diol in real-world scenarios:
- Case Study on Tobacco Smoke : Research has shown that exposure to tobacco smoke significantly increases levels of benzo(a)pyrene metabolites in smokers' tissues. This correlation emphasizes the need for ongoing studies into smoking cessation and public health interventions focused on reducing exposure to carcinogens derived from tobacco products .
- Environmental Monitoring : Studies conducted in urban areas have detected high levels of benzo(a)pyrene and its metabolites in air and soil samples. These findings highlight the importance of monitoring PAH levels as part of environmental health assessments and regulatory frameworks .
Mechanism of Action
The compound exerts its effects through the formation of reactive diol epoxides that can bind to DNA, leading to mutations and potentially cancer . The molecular targets include guanine bases in DNA, where the diol epoxides form covalent bonds, distorting the DNA structure and interfering with replication and transcription . Key pathways involved include the cytochrome P450 enzyme system, which catalyzes the formation of the reactive intermediates .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Differences
The carcinogenicity of B[a]P metabolites is highly dependent on stereochemistry. Key analogs and their distinguishing features include:
Metabolic Pathways and Enzyme Specificity
- cis-BPDE vs. trans-BPDE : The trans (anti) isomer is metabolically favored in humans and exhibits 60% of the tumor-initiating activity of parent B[a]P, while the cis isomer shows minimal activity. This disparity arises from the anti-BPDE’s ability to form stable DNA adducts resistant to repair, whereas cis-BPDE adducts are less persistent .
- Role of CYP1B1 : Critical for oxidizing B[a]P-7,8-diol to BPDEs, with human CYP1B1 showing higher efficiency than rodent orthologs .
- Detoxification: UDP-glucuronosyltransferases (UGTs) conjugate B[a]P-7,8-diol to glucuronic acid, reducing its bioavailability for epoxidation .
Mutagenicity and Cytotoxicity
- Anti-BPDE : Highly mutagenic in Salmonella typhimurium TA1538 and TA98 strains (4-fold higher than cis-BPDE) and induces frameshift mutations in mammalian cells .
- cis-BPDE : Lower mutagenicity due to rapid hydrolysis in aqueous media (half-life <30 seconds) compared to anti-BPDE (half-life 6–12 minutes) .
- BPQ : Generates stable adducts via radical-mediated mechanisms, bypassing epoxide formation, and contributes to oxidative DNA damage (e.g., 8-oxo-dGuo) .
Biological Activity
Benzo(a)pyrene-7,8-diol, 7,8,9,10-tetrahydro-, cis- is a derivative of benzo(a)pyrene (B[a]P), a well-known polycyclic aromatic hydrocarbon (PAH) associated with carcinogenic properties. This compound undergoes complex metabolic pathways that lead to its biological activities, particularly its mutagenic and carcinogenic effects.
The metabolism of B[a]P involves several steps catalyzed by cytochrome P450 enzymes, primarily CYP1A1. The initial step involves the oxidation of B[a]P to form benzo(a)pyrene-7,8-epoxide, which can subsequently be hydrated to produce the diol form. This diol can further undergo oxidation to yield various reactive metabolites, including diol epoxides that are highly mutagenic.
Key Metabolic Pathways
-
Formation of Epoxides :
- B[a]P is first converted to benzo(a)pyrene-7,8-epoxide.
- This epoxide can be hydrated to form benzo(a)pyrene-7,8-diol.
- Further oxidation leads to the formation of diol epoxides.
- DNA Interaction :
Biological Activity and Toxicity
The biological activity of benzo(a)pyrene-7,8-diol is largely attributed to its ability to form DNA adducts. These adducts interfere with normal cellular processes and can initiate carcinogenesis.
Case Studies and Research Findings
- Carcinogenicity Studies :
- Genotoxic Effects :
- CYP1A1 Variants :
Data Table: Summary of Key Findings
Q & A
Q. Q1: What is the enzymatic pathway for the metabolic activation of Benzo(a)pyrene-7,8-diol-9,10-epoxide (BPDE), and how can researchers experimentally validate stereospecific steps?
Methodological Answer: The metabolic activation involves three enzymatic steps:
Cytochrome P450 (CYP1A1/CYP1B1) stereospecifically oxidizes benzo(a)pyrene (BaP) to 7,8-epoxide, yielding a single enantiomer .
Epoxide hydrolase hydrolyzes 7,8-epoxide to (-)-trans-7,8-diol, which is optically pure .
CYP enzymes oxygenate (-)-trans-7,8-diol to form cis- and trans-diol epoxides (e.g., anti-BPDE and syn-BPDE) in a ~10:1 ratio .
Validation Methods:
Q. Q2: How does BPDE form covalent DNA adducts, and what analytical techniques are used to detect them?
Methodological Answer: BPDE binds to the N2 position of deoxyguanosine, forming (+)-anti-BPDE-dG adducts as the major product . Detection Techniques:
- Fluorescence spectroscopy : Measures structural changes in DNA-BPDE complexes (e.g., hypochromicity or quenching) .
- 32P-postlabeling : Detects adducts at sensitivity levels of 1 adduct per 10^9 nucleotides .
- LC-MS/MS : Quantifies adducts using collision-induced dissociation and stable isotope-labeled standards .
Advanced Research Questions
Q. Q3: How does stereochemistry influence the mutagenic potency of BPDE isomers, and how can conflicting data on enantiomer activity be resolved?
Methodological Answer: The (+)-anti-BPDE enantiomer is ~10× more mutagenic than (-)-anti-BPDE due to its preferential DNA intercalation and adduct stability . Resolving Data Contradictions:
Q. Q4: What detoxification pathways mitigate BPDE toxicity, and how can researchers model their efficiency?
Methodological Answer: Key detoxification mechanisms include:
- UGT1A7-mediated glucuronidation : Conjugates BPDE metabolites (Km = 15.5 μM for (-)-trans-7,8-diol) .
- Glutathione S-transferase (GST) : Catalyzes glutathione conjugation to BPDE (e.g., GSTA5 with Km ~12–15 μM) .
Modeling Efficiency: - Use hepatocyte-derived cell lines (e.g., RALA255-10G) treated with inducers like oltipraz to upregulate UGT1A7 .
- Quantify metabolite clearance via LC-MS in microsomal assays .
Q. Q5: How do researchers differentiate BPDE-induced DNA adducts from oxidative damage in complex biological matrices?
Methodological Answer:
| Parameter | BPDE-DNA Adducts | Oxidative Damage |
|---|---|---|
| Biomarker | (+)-anti-BPDE-dG | 8-oxo-dG |
| Detection Method | 32P-postlabeling, LC-MS/MS | HPLC-ECD, ELISA |
| Repair Mechanism | Nucleotide excision repair | Base excision repair |
| Validation: Co-treat samples with antioxidants (e.g., N-acetylcysteine) to isolate oxidative damage . |
Q. Q6: What novel mechanisms (e.g., sulfonation) compete with the diol epoxide pathway in BPDE activation?
Methodological Answer: Sulfonation by sulfite anions (from environmental SO2) converts BPDE intermediates to sulfonated DNA adducts, which are more stable than epoxides . Experimental Design:
Q. Q7: How do researchers assess the efficacy of chemopreventive agents (e.g., chlorophyllin) in blocking BPDE-DNA binding?
Methodological Answer: Chlorophyllin inhibits BPDE-DNA adduct formation by intercalating into DNA and scavenging reactive intermediates . Protocol:
Q. Q8: What role do RNA adducts play in BPDE toxicity, and how are they characterized?
Methodological Answer: BPDE binds to RNA guanine residues, disrupting translational fidelity and promoting ribosomal stalling . Characterization Methods:
Q. Q9: How do CYP polymorphisms (e.g., CYP1A1*2C) affect BPDE metabolic activation across populations?
Methodological Answer: CYP1A1*2C (Ile462Val) increases BPDE formation by enhancing enzyme activity . Population Studies:
- Genotype human liver samples via TaqMan PCR.
- Correlate CYP variants with BPDE-DNA adduct levels in ex vivo bronchial explants .
Q. Q10: What advanced computational models predict BPDE metabolite interactions with nuclear receptors?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
